5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the cyclocondensation of 5-amino-3-H-1,2,4-triazole with acetoacetic ester under specific reaction conditions . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Scientific Research Applications
5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as:
5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: This compound has similar biological activities but differs in its methyl group substitution.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7F3N4O2 |
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Molecular Weight |
248.16 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H7F3N4O2/c1-17-3-4-2-5(16)15-7(12-4)13-6(14-15)8(9,10)11/h2H,3H2,1H3,(H,12,13,14) |
InChI Key |
MJIRNMSGGRTZIZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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